
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the dimethyl groups at the 1 and 2 positions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling Reactions: The indole and piperazine moieties are coupled through a suitable linker, such as an ethane-1,2-dione group, using reagents like coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione: Lacks the dimethyl groups, which may affect its biological activity.
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione: Has a single methyl group, which may result in different chemical properties.
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is unique due to the presence of both dimethyl groups and the piperazine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O2, with a molecular weight of approximately 314.39 g/mol. The structure features an indole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the realms of anticancer and antimicrobial effects. Below are detailed findings regarding its biological activities:
Anticancer Activity
- Mechanism of Action : The compound has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. It targets tubulin, inhibiting its polymerization, which is critical for mitotic spindle formation.
-
Case Studies :
- In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values were reported at 52 nM for MCF-7 cells and 74 nM for MDA-MB-231 cells .
- Immunofluorescence assays confirmed the induction of multinucleation in treated cells, indicative of mitotic catastrophe .
Antimicrobial Activity
- Spectrum of Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.
- Mechanism : The antibacterial activity is attributed to its ability to interfere with bacterial protein synthesis and disrupt cell membrane integrity.
- Research Findings : Studies have reported minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Mycobacterium tuberculosis, showcasing its broad-spectrum antimicrobial properties .
Data Summary Table
Biological Activity | Cell Line / Pathogen | IC50 / MIC | Mechanism of Action |
---|---|---|---|
Antiproliferative | MCF-7 (breast cancer) | 52 nM | Tubulin polymerization inhibition |
Antiproliferative | MDA-MB-231 (triple-negative breast cancer) | 74 nM | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL | Disruption of protein synthesis |
Antimicrobial | Mycobacterium tuberculosis | MIC = 1 µg/mL | Membrane disruption |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds, revealing that modifications to the indole and piperazine moieties can significantly enhance their bioactivity. For instance, derivatives with additional functional groups have shown improved potency against cancer cells and bacteria .
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-20(18-10-6-7-11-19(18)23(16)2)21(26)22(27)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZMZQLSCSODKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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